BAL-30072

Vue d'ensemble

Description

BAL-30072 est un antibiotique bêta-lactame monocyclique appartenant à la classe des sulfactames. Il est connu pour son activité puissante contre les bactéries Gram-négatives multirésistantes, notamment Pseudomonas aeruginosa et Acinetobacter baumannii . Ce composé a montré des résultats prometteurs dans la lutte contre les infections causées par des bactéries résistantes à de nombreux antibiotiques actuellement disponibles .

Analyse Biochimique

Biochemical Properties

BAL30072 has a unique spectrum of activity against significant Gram-negative pathogens with β-lactam-resistant phenotypes . It interacts with the bifunctional penicillin-binding proteins PBP 1a and PBP 1b, in addition to its high affinity for PBP 3 . This interaction is unusual for monocyclic β-lactams and contributes to BAL30072’s potent activity .

Cellular Effects

BAL30072 has potent activity against multidrug-resistant (MDR) Pseudomonas aeruginosa and Acinetobacter sp. isolates, including many carbapenem-resistant strains . It is bactericidal against both Acinetobacter spp. and P. aeruginosa, even against strains that produced metallo-β-lactamases that conferred resistance to all other β-lactams tested, including aztreonam .

Molecular Mechanism

The molecular mechanism of BAL30072 involves its inhibition of the bifunctional penicillin-binding proteins PBP 1a and PBP 1b, in addition to its high affinity for PBP 3 . This is the target of monobactams, such as aztreonam . Unlike other monocyclic β-lactams, BAL30072 triggers the spheroplasting and lysis of Escherichia coli rather than the formation of extensive filaments .

Temporal Effects in Laboratory Settings

Its potent activity against multidrug-resistant strains suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In vivo efficacy of BAL30072 was determined using a rat soft-tissue infection model . BAL30072 was active against four of five strains tested, including meropenem-susceptible and -non-susceptible strains .

Metabolic Pathways

Its interaction with penicillin-binding proteins suggests that it may play a role in cell wall synthesis .

Transport and Distribution

The transport and distribution of BAL30072 within cells and tissues are not yet fully understood. Its rapid penetration of the outer membrane of A. baumannii suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Its interaction with penicillin-binding proteins suggests that it may be localized to the cell wall .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BAL-30072 implique la formation d'un cycle bêta-lactame monocycliqueLes conditions de réaction incluent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour garantir un rendement élevé et la pureté du produit final. Cela implique un contrôle précis des conditions de réaction, notamment la température, la pression et la concentration des réactifs .

Analyse Des Réactions Chimiques

Types de réactions

BAL-30072 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier le cycle bêta-lactame, altérant potentiellement ses propriétés antibactériennes.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, chacun ayant potentiellement des propriétés antibactériennes différentes. Ces dérivés sont souvent étudiés pour comprendre leur efficacité contre différentes souches bactériennes .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier la relation structure-activité des antibiotiques bêta-lactames et pour développer de nouveaux dérivés ayant une activité accrue.

Biologie : Les chercheurs utilisent this compound pour comprendre les mécanismes de résistance bactérienne et pour identifier des cibles potentielles pour de nouveaux antibiotiques.

Médecine : Le composé est étudié pour son potentiel à traiter les infections graves causées par des bactéries multirésistantes.

Mécanisme d'action

This compound exerce ses effets antibactériens en inhibant les protéines de liaison à la pénicilline (PBP), qui sont essentielles à la synthèse de la paroi cellulaire bactérienne. En se liant à ces protéines, this compound perturbe la formation de la paroi cellulaire bactérienne, ce qui conduit à la lyse et à la mort des cellules. Le composé a également une forte affinité pour les PBP 1a, 1b et 3, qui sont essentielles à son activité contre les bactéries Gram-négatives .

Applications De Recherche Scientifique

BAL-30072 has a wide range of scientific research applications:

Chemistry: It is used to study the structure-activity relationship of beta-lactam antibiotics and to develop new derivatives with enhanced activity.

Biology: Researchers use this compound to understand the mechanisms of bacterial resistance and to identify potential targets for new antibiotics.

Medicine: The compound is being investigated for its potential to treat severe infections caused by multidrug-resistant bacteria.

Mécanisme D'action

BAL-30072 exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The compound also has a high affinity for PBPs 1a, 1b, and 3, which are critical for its activity against Gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Composés similaires

Aztréonam : Un autre antibiotique bêta-lactame monocyclique actif contre les bactéries Gram-négatives.

Méropénème : Un antibiotique carbapénème à large spectre d'activité.

Céftazidime : Un antibiotique céphalosporine utilisé pour traiter diverses infections bactériennes.

Unicité de BAL-30072

This compound est unique en raison de son activité puissante contre les bactéries Gram-négatives multirésistantes et de sa capacité à inhiber plusieurs protéines de liaison à la pénicilline. Contrairement aux autres antibiotiques bêta-lactames, this compound s'est montré efficace contre les souches qui produisent des métallo-bêta-lactamases, ce qui confère une résistance à de nombreux autres antibiotiques .

Propriétés

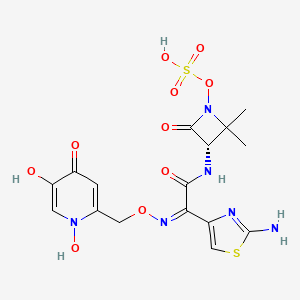

IUPAC Name |

[(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFSEZJCLYBFKQ-WXYNYTDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941285-15-0 | |

| Record name | BAL30072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941285150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAL30072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY97ZJM4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

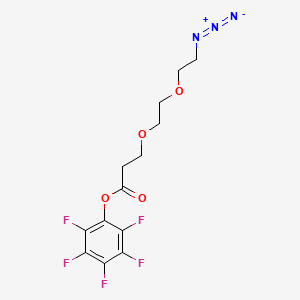

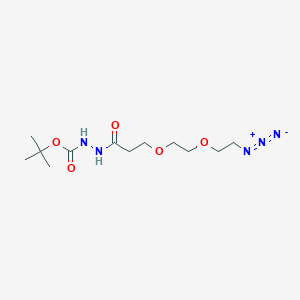

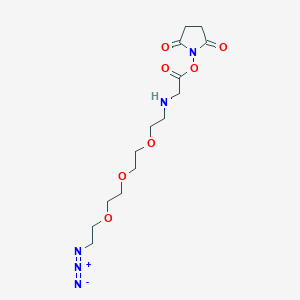

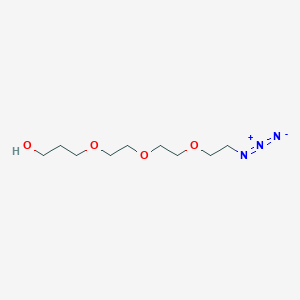

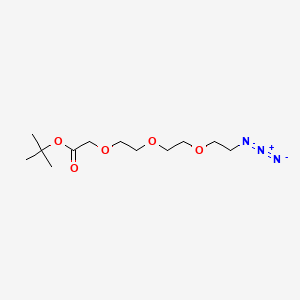

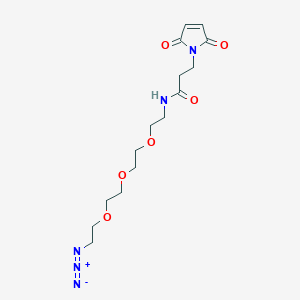

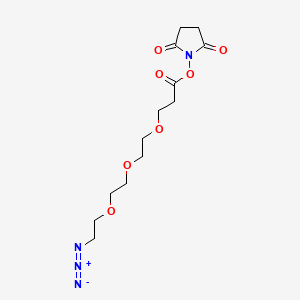

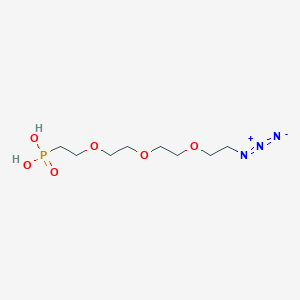

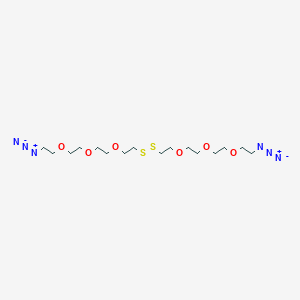

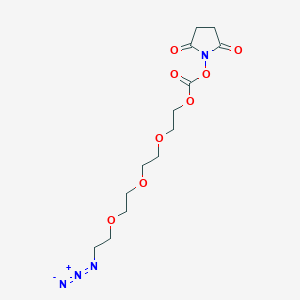

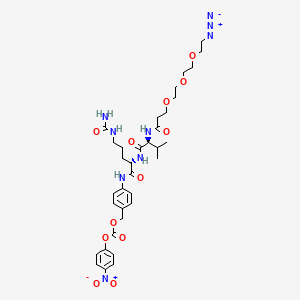

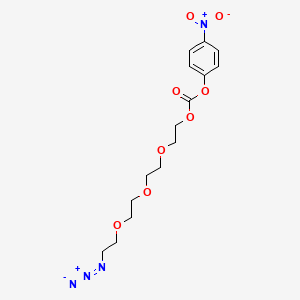

Feasible Synthetic Routes

Q1: How does BAL30072 bypass the outer membrane permeability barrier in Gram-negative bacteria?

A1: BAL30072 exploits the bacterial iron uptake system by mimicking siderophores. [, ] It binds to ferric ions (Fe3+) with high affinity, forming a complex that is recognized and actively transported into the bacterial cell via TonB-dependent receptors (TBDRs), effectively hijacking the iron transport machinery. [, , , ]

Q2: What is the primary target of BAL30072 inside the bacterial cell?

A2: Once inside the periplasmic space, BAL30072 inhibits penicillin-binding proteins (PBPs), particularly PBP3, which is essential for bacterial cell wall synthesis. [, ] This inhibition leads to disruption of cell wall integrity and ultimately bacterial cell death.

Q3: Does BAL30072 target any specific TBDRs in Pseudomonas aeruginosa?

A3: Research has identified PiuA, PirA, and PiuD as TBDRs involved in BAL30072 uptake in P. aeruginosa. [, , ] Additionally, PfuA, OptE, OptJ, and the pyochelin receptor FptA have been shown to contribute to increased susceptibility to BAL30072. []

Q4: How does the siderophore moiety contribute to BAL30072's activity?

A4: The dihydroxypyridone siderophore moiety is crucial for BAL30072's activity as it enables recognition and uptake by bacterial iron transport systems. [, , ] Studies suggest that the specific structure and stoichiometry of the iron-siderophore complex influence its binding affinity to TBDRs. []

Q5: Have any structural modifications of BAL30072 been explored?

A5: Yes, research has explored modifications to the methylene linker between the dihydroxypyridone and the aminothiazole oxime of BAL30072. [] Substitutions with isopropyl and methylthiomethyl groups have shown promising efficacy against multidrug-resistant Gram-negative pathogens. []

Q6: How does the presence of iron affect the antibacterial activity of BAL30072?

A6: BAL30072's activity is inversely related to the concentration of iron (Fe3+) in the surrounding environment. [] High iron concentrations can saturate the siderophore binding sites, reducing the drug's ability to utilize iron transport systems for entry into bacteria.

Q7: How does BAL30072 perform against multidrug-resistant Acinetobacter baumannii?

A7: BAL30072 exhibited promising activity against multidrug-resistant A. baumannii, including strains harboring OXA-type carbapenemases. [, , , ] Notably, it showed efficacy against the UK-dominant OXA-23 clone 1 and SE clone lineages. []

Q8: What are the urinary concentrations and bactericidal titers of BAL30072 in humans?

A8: A study in healthy subjects revealed that intravenous administration of BAL30072 resulted in positive urinary bactericidal titers for an extended duration, even after a single dose, particularly against Enterobacteriaceae. [] This suggests its potential for treating complicated urinary tract infections.

Q9: Has the in vitro synergy observed between BAL30072 and carbapenems translated to in vivo efficacy?

A9: Yes, studies using animal models of septicemia have demonstrated that the synergistic antimicrobial activity observed in vitro between BAL30072 and carbapenems, such as meropenem, translates to enhanced efficacy in vivo. []

Q10: What are the potential mechanisms of resistance to BAL30072?

A10: Potential resistance mechanisms include: * Overexpression of AmpC β-lactamase, leading to resistance against BAL30072 and other β-lactams like aztreonam and ceftazidime. [] * Mutations in the iron uptake systems, specifically the Fur-box of the fecI promoter, leading to upregulation of the Fe-dicitrate operon and decreased susceptibility to BAL30072. [] * Mutations in ExbD3 or TonB3 proteins, components of the cytoplasmic-membrane complex providing energy for siderophore translocation, leading to decreased susceptibility to BAL30072. []

Q11: Does BAL30072's activity get affected by efflux pumps in bacteria?

A11: While BAL30072 demonstrates some susceptibility to efflux pumps in certain bacteria like P. aeruginosa, its activity is generally less affected compared to other antibiotics. [] This suggests a potential advantage in combating efflux pump-mediated resistance.

Q12: Have any potential safety concerns been identified with BAL30072?

A12: Research indicates that BAL30072 may pose a risk of hepatotoxicity. In vitro studies have shown potential mechanisms for liver injury, including inhibition of the electron transport chain and generation of reactive oxygen species. [, ]

Q13: Have any strategies been proposed to mitigate potential safety risks associated with BAL30072?

A13: Quantitative systems pharmacology (QSP) modeling has been employed to predict the safety margin of different BAL30072 dosing schemes. [] Recommendations to improve the safety profile include weight-adjusted dosing and close monitoring of liver enzymes during treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)